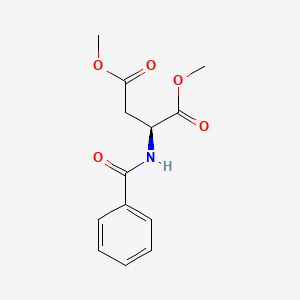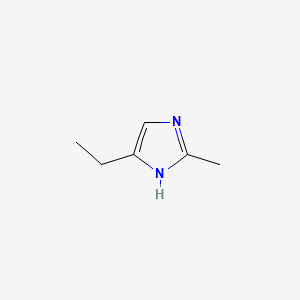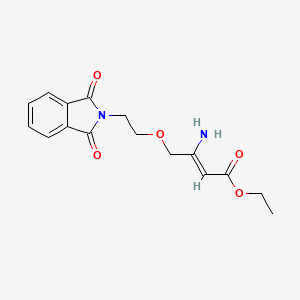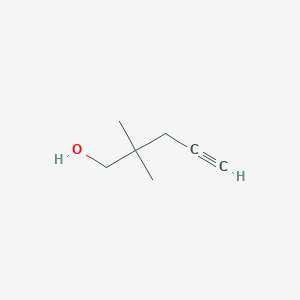
(S)-dimethyl 2-benzamidosuccinate
Descripción general
Descripción
(S)-dimethyl 2-benzamidosuccinate is an organic compound with a chiral center, making it optically active It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by a benzamido group and two methoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-benzamidosuccinate typically involves the following steps:
Starting Material: The synthesis begins with (S)-malic acid, which is commercially available or can be synthesized from natural sources.
Amidation: The hydroxyl group of (S)-malic acid is converted to an amide group by reacting with benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity. This might include continuous flow reactors for amidation and esterification steps to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-dimethyl 2-benzamidosuccinate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: (S)-2-benzamidosuccinic acid.
Reduction: (S)-dimethyl 2-amino succinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-dimethyl 2-benzamidosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Chiral Catalysts: Due to its chiral nature, it can be used in the synthesis of chiral catalysts for asymmetric synthesis.
Pharmaceutical Research: It is studied for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Mecanismo De Acción
The mechanism of action of (S)-dimethyl 2-benzamidosuccinate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceutical research, its mechanism would depend on the specific drug it is used to synthesize, targeting specific molecular pathways and receptors.
Comparación Con Compuestos Similares
Similar Compounds
®-dimethyl 2-benzamidosuccinate: The enantiomer of (S)-dimethyl 2-benzamidosuccinate, with similar chemical properties but different optical activity.
Dimethyl 2-benzamidosuccinate: The racemic mixture containing both (S) and ® enantiomers.
Dimethyl succinate: Lacks the benzamido group, making it less complex and with different reactivity.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and makes it valuable in asymmetric synthesis. Its benzamido group also provides additional functionality, allowing for a wider range of chemical reactions compared to simpler succinate derivatives.
Propiedades
IUPAC Name |
dimethyl (2S)-2-benzamidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPKJXEMSRCQL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445814 | |
| Record name | (S)-dimethyl 2-benzamidosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86555-45-5 | |
| Record name | (S)-dimethyl 2-benzamidosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)









![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

